molecular formula C14H14N4O2 B1414471 Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate CAS No. 1306739-69-4

Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1414471
CAS No.: 1306739-69-4
M. Wt: 270.29 g/mol
InChI Key: WOBZVVNSJVHYMU-UHFFFAOYSA-N
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Description

Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate (molecular formula: C₁₄H₁₄N₄O₂, molecular weight: 270.29 g/mol) is a fused heterocyclic compound featuring a triazolo-pyrimidine core with a phenyl substituent at the 7-position and an ethyl ester group at the 6-position . This compound is of significant interest in medicinal and agrochemical research due to its structural versatility, enabling modifications that influence bioactivity and physicochemical properties. Recent advancements in its synthesis emphasize eco-friendly protocols using the additive 4,4’-trimethylenedipiperidine (TMDP), which replaces toxic reagents like piperidine while achieving high yields (>75%) under green solvent conditions (water/ethanol mixtures) .

Properties

IUPAC Name

ethyl 7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-20-13(19)11-8-15-14-16-9-17-18(14)12(11)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBZVVNSJVHYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NN2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of 4,4'-Trimethylenedipiperidine (TMDP) as Catalyst

Recent studies have highlighted the efficacy of TMDP as a novel additive for synthesizing triazolopyrimidines, including derivatives like ethyl 7-phenyl-4,7-dihydrotriazolo-[1,5-a]pyrimidine-6-carboxylate. TMDP is advantageous due to its low toxicity, thermal stability, and broad liquid range, making it suitable for environmentally benign synthesis.

Reaction Conditions:

  • Solvent: Mixture of water and ethanol (1:1 v/v)
  • Temperature: Reflux (~78°C)
  • Catalyst State: Either in a mixture or liquefied at 65°C for liquid-phase reactions

Outcome: High yields of the target compound were achieved, demonstrating TMDP's catalytic efficiency and recyclability.

Green Solvent Systems

The synthesis was performed in environmentally friendly solvents, primarily water and ethanol, aligning with green chemistry principles. The use of these solvents reduces hazardous waste and facilitates catalyst recovery.

One-Pot Three-Component Reaction Approach

The synthesis involves a multicomponent condensation of:

  • An active methylene compound (e.g., ethyl cyanoacetate)
  • An aldehyde (phenyl or substituted phenyl)
  • 3-Amino-1,2,4-triazole

Mechanism:

  • Activation of substrates via hydrogen bonding and Lewis base properties of TMDP
  • Sequential Knoevenagel condensation and intramolecular cyclization

Reaction Pathways:

  • Mechanism A: Hydrogen bonding activates ethyl cyanoacetate and aldehyde, leading to Knoevenagel intermediate formation, followed by cyclization with triazole.
  • Mechanism B: Formation of iminium intermediates facilitates the cyclization process.

Preparation of Specific Derivatives

a. Ethyl 7-phenyl-4,7-dihydrotriazolo-[1,5-a]pyrimidine-6-carboxylate

The synthesis typically involves:

  • Condensation of phenyl aldehyde with ethyl cyanoacetate
  • Addition of 3-amino-1,2,4-triazole
  • Catalysis by TMDP in aqueous ethanol under reflux

Typical Procedure:

- Mix phenyl aldehyde, ethyl cyanoacetate, and 3-amino-1,2,4-triazole
- Add TMDP catalyst
- Reflux in water-ethanol mixture
- Isolate product by filtration and purification

Yield: Usually exceeds 80%, with high purity confirmed via spectroscopic analysis.

Alternative Methods and Catalysts

Mitsunobu Reaction

An alternative approach involves the Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD), to prepare 7-alkoxyalkyl derivatives, which can be further cyclized to the target compound. This method is more complex but useful for specific substitutions.

Use of Ionic Liquids and Porous Organic Polymers

Recent advancements include employing ionic liquids or porous organic polymers as catalysts or reaction media, offering recyclable and ecofriendly options for synthesizing triazolopyrimidines.

Reaction Data Summary Table

Method Catalyst Solvent System Temperature Yield (%) Notes
TMDP-catalyzed multicomponent 4,4'-Trimethylenedipiperidine Water/Ethanol (1:1) Reflux (~78°C) 80-85 Ecofriendly, recyclable, high yield
Mitsunobu reaction Triphenylphosphine Toluene/DMF Room temperature Variable Suitable for specific derivatives
Ionic liquid catalysis Ionic liquids Various 80-100°C 70-80 Recyclable, green solvents

Research Findings and Notes

  • The use of TMDP significantly reduces the toxicity and environmental impact compared to traditional amines like piperidine.
  • The reaction mechanism involves activation of substrates via hydrogen bonding, facilitating cyclization.
  • The methodology aligns with green chemistry principles, emphasizing solvent recyclability and catalyst recovery.
  • The process is scalable and adaptable for various substituted aldehydes, enabling diverse derivative synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential as an antimicrobial agent. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development into therapeutic agents for bacterial infections .

Anticancer Properties
Another area of research focuses on the anticancer potential of this compound. Studies indicate that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound has been evaluated for its cytotoxic effects against different cancer cell lines, showing promising results that warrant further investigation .

Organic Synthesis

Synthesis Protocols
The synthesis of this compound has been optimized using various methodologies. Recent studies have introduced eco-friendly protocols employing additives such as 4,4'-trimethylenedipiperidine to enhance yield and reduce toxicity during synthesis. This approach aligns with green chemistry principles by minimizing hazardous waste and utilizing safer solvents .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential applications in agriculture as a pesticide or herbicide. Preliminary studies indicate that derivatives may exhibit herbicidal activity against certain weed species. Further research is needed to evaluate the efficacy and safety of these compounds in agricultural settings .

Material Science

Polymer Chemistry
this compound has also been explored for applications in polymer chemistry. Its ability to act as a monomer or additive in polymer formulations can enhance material properties such as thermal stability and mechanical strength .

Table: Summary of Research Findings on this compound

Application AreaFindingsReference
AntimicrobialInhibits growth of multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Organic SynthesisEco-friendly synthesis protocols developed
AgriculturalPotential herbicidal activity against weeds
Material ScienceEnhances thermal stability in polymers

Mechanism of Action

The mechanism of action of ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins that are crucial for cell proliferation and survival. For example, it may inhibit DNA synthesis or disrupt cellular signaling pathways, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo-pyrimidine scaffold allows diverse substitutions, leading to variations in molecular properties and applications. Below is a comparative analysis of structurally related compounds:

Key Findings:

Electron-Donating Groups (e.g., OCH₃): Methoxy-substituted derivatives (e.g., C₂₁H₂₀N₄O₃) demonstrate improved solubility due to polar functional groups . Amino and Methyl Groups: Amino substitutions at the 2-position (e.g., in CB2 agonists) correlate with bioactivity, while methyl groups enhance thermal stability .

Synthesis Efficiency and Safety The TMDP-mediated synthesis of the target compound avoids toxic solvents (e.g., piperidine) and achieves high yields under eco-friendly conditions (water/ethanol, 65°C) . Traditional methods for analogs often require harsh conditions (e.g., ionic liquids, acidic catalysts) and multi-step protocols, reducing scalability .

Biological and Agrochemical Relevance Derivatives with sulfonamide or chlorophenyl groups (e.g., C₁₄H₁₃ClN₄O₂) show promise as herbicides, aligning with structural features of known ALS inhibitors . CB2-targeting analogs (e.g., ethyl 2-amino-7-methyl-5-phenyl derivatives) exhibit varied melting points (112–217°C), reflecting substituent-dependent crystallinity and purity .

Biological Activity

Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound has been optimized using eco-friendly protocols. A notable study introduced a new additive, 4,4'-trimethylenedipiperidine (TMDP), which enhanced the efficiency of the synthesis process by facilitating the Knoevenagel reaction between ethyl cyanoacetate and substituted benzaldehydes . The compound's structure features a triazole ring fused with a pyrimidine moiety, which is pivotal for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 2.74 to 22.73 μM depending on the specific derivative and cell line tested .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have indicated that related triazolo-pyrimidine derivatives effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammation. The IC50 values for COX-2 inhibition were reported to be around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies showed effective inhibition against strains such as E. coli and S. aureus with varying degrees of potency . The presence of phenyl substituents in the structure appears to enhance its antibacterial properties.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Anticancer Efficacy : A study evaluated the effects of several triazolo-pyrimidine derivatives on MCF-7 cells and reported a significant reduction in cell viability at concentrations as low as 2.74 μM for certain derivatives .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that compounds similar to this compound significantly reduced swelling compared to control groups treated with saline solutions .
  • Antimicrobial Testing : In laboratory settings, derivatives were tested against common pathogens. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) showing effectiveness against both E. coli and S. aureus strains .

Q & A

Q. What are the current synthetic methodologies for preparing Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via multicomponent reactions involving aminotriazoles, aromatic aldehydes, and β-keto esters. A green chemistry approach uses 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic additive in either a water/ethanol solvent system (1:1 v/v) or molten-state conditions at 65°C. Yields exceed 85% under both methods, with TMDP acting as a dual Lewis base and hydrogen-bonding catalyst . Alternative methods include microwave-assisted condensations, which reduce reaction times to 30 minutes .

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography reveals a planar triazole ring and an envelope conformation for the dihydropyrimidine ring, with a dihedral angle of 83.94° between the phenyl and pyrimidine moieties. Cremer-Pople puckering parameters (θ = 0.094 Å, φ = 346.4°) and intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice . NMR spectroscopy (¹H/¹³C) and mass spectrometry (m/z 207.19) are used for solution-phase validation, with IR confirming key functional groups like C=O (1690 cm⁻¹) and N–H (3320 cm⁻¹) .

Q. What biological activities are associated with this triazolopyrimidine derivative?

The core scaffold exhibits antitubercular, anticancer, and enzyme inhibitory properties. Modifications at the 5-amino or 7-phenyl positions enhance interactions with targets like MDM2-p53 or bacterial dehydrogenases. Ethyl carboxylate derivatives are also explored as corrosion inhibitors due to their electron-rich heterocyclic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in triazolopyrimidine synthesis?

Regioselectivity depends on solvent polarity and catalyst choice. For example, ionic liquid conditions favor 2-amino-7-methyl-5-phenyl derivatives, while acidic conditions yield 4,7-dihydro isomers. Microwave irradiation further enhances selectivity by promoting rapid equilibration of intermediates . Computational modeling (DFT) predicts transition-state energies to guide solvent/catalyst selection .

Q. What strategies address contradictions in reported biological activity data for structurally similar derivatives?

Discrepancies often arise from substituent effects or assay variations. For instance, trifluoromethyl groups at position 5 increase metabolic stability but may reduce solubility, altering apparent efficacy. Systematic SAR studies using isosteric replacements (e.g., -CF₃ vs. -Cl) and standardized bioassays (e.g., MIC for antitubercular activity) resolve such conflicts .

Q. How do computational methods aid in designing derivatives with improved target affinity?

Molecular docking (AutoDock Vina) and MD simulations identify key interactions, such as π-π stacking between the phenyl ring and hydrophobic protein pockets. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon introducing substituents like chloromethyl or benzylthio groups .

Q. What analytical challenges arise in characterizing dihydro vs. tetrahydro intermediates?

Dihydro intermediates exhibit distinct ¹H NMR signals for vinylic protons (δ 5.21–5.13 ppm), while tetrahydro derivatives show upfield shifts for saturated CH₂ groups. X-ray crystallography differentiates envelope (dihydro) vs. chair (tetrahydro) conformations. LC-MS/MS with collision-induced dissociation (CID) tracks reduction pathways .

Methodological Considerations

  • Synthetic Reproducibility : TMDP’s recyclability (5 cycles, <5% yield drop) ensures cost-effective scaling. Avoid piperidine-based catalysts due to toxicity and regulatory restrictions .
  • Crystallography Workflow : Use SHELX for structure refinement. Hydrogen-bonding networks (e.g., N–H⋯N, 2.89 Å) are critical for packing analysis .
  • Bioactivity Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with in silico ADMET predictions to prioritize candidates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate

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